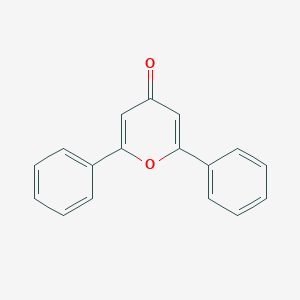

2,6-Diphenyl-4H-pyran-4-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,6-diphenylpyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O2/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCKXOXEYVSRSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40300571 | |

| Record name | 2,6-Diphenyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029-94-3 | |

| Record name | 2,6-Diphenyl-.gamma.-pyrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Diphenyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIPHENYL-4H-PYRAN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization and Significance of 2,6 Diphenyl 4h Pyran 4 One in Organic Chemistry

Overview of 4H-Pyran-4-one Scaffolds in Heterocyclic Chemistry

4H-pyran-4-ones, also known as γ-pyrones, are six-membered heterocyclic compounds containing an oxygen atom and a ketone group within the ring. mdpi.com This structural arrangement imparts unique chemical properties and reactivity, making them versatile intermediates in organic synthesis. chemicalbook.com The pyran skeleton is a fundamental structural unit found in numerous natural products, including flavonoids, coumarins, and sugars. rsc.org

The classification of pyran-based heterocycles depends on the position of the double bonds within the ring, leading to 2H-pyran and 4H-pyran scaffolds. rsc.org The benzo-fused derivatives of these structures are known as chromenes. rsc.org The ketone-containing pyrans are referred to as pyranones, with the parent molecules being pyran-2-one and pyran-4-one. rsc.org

The significance of the 4H-pyran-4-one scaffold extends to medicinal chemistry, where it is recognized as a "privileged structure." This term denotes a molecular framework that is capable of binding to multiple biological targets, leading to a wide range of pharmacological activities. rsc.org Consequently, molecules containing the pyran scaffold have demonstrated a variety of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. rsc.orgontosight.ai

Historical Development and Early Investigations of 2,6-Diphenyl-4H-pyran-4-one

Early research into this compound and its derivatives focused on their synthesis and fundamental chemical reactions. One of the initial methods for preparing this compound involved the reaction of 1,5-diphenylpenta-1,4-diyn-3-one with water. mdpi.com Investigations into its photoreactions revealed that irradiation in the presence of oxygen and an alcohol leads to the formation of benzoic acid and a benzoylacetic acid ester. oup.com

Further studies explored the reactivity of the pyran-4-one ring system. For instance, the photolysis of the sulfur analog, 2,6-diphenyl-4H-pyran-4-thione, in dioxane was found to result in desulfurization to yield 2,2′,6,6′-tetraphenyl-4,4′-bi(pyranylidene). rsc.org These early investigations laid the groundwork for understanding the chemical behavior of this class of compounds and paved the way for their use in more complex synthetic applications.

Broader Relevance of Pyrones in Contemporary Chemical Research

In modern chemical research, pyrones continue to be of great interest due to their diverse biological activities and their utility as versatile synthetic building blocks. iosrjournals.orgresearchgate.net The pyrone motif is present in a wide range of natural products and can be synthesized through various methods, leading to a multitude of derivatives with different chemical modifications. researchgate.net

The development of efficient and sustainable synthetic routes to access pyrone scaffolds has been a significant area of focus. iosrjournals.org This has enabled the exploration of the structure-activity relationships of pyrone-containing compounds, leading to the discovery of derivatives with promising pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. iosrjournals.org

Furthermore, pyrones serve as precursors for the synthesis of other complex heterocyclic systems. For example, they have been utilized in the synthesis of 3-acyltetramic acids. rsc.org The ongoing research into pyrones highlights their enduring importance in both medicinal chemistry and synthetic organic chemistry. nih.gov

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₂O₂ | nih.govchemsynthesis.com |

| Molecular Weight | 248.28 g/mol | nih.govchemsynthesis.com |

| CAS Number | 1029-94-3 | nih.govchemicalbook.com |

| Melting Point | 135.3–136.2 °C | mdpi.com |

| Appearance | Yellow solid | mdpi.com |

Spectroscopic Data of this compound

| Spectroscopy | Data | Source |

| ¹H-NMR (500 MHz, CDCl₃) | δ 7.89–7.82 (m, 4H), 7.55–7.50 (m, 6H), 6.81 (s, 2H) ppm | mdpi.com |

| ¹³C-NMR (125 MHz, CDCl₃) | δ 180.2, 163.3, 131.4, 131.4, 129.1, 125.9, 111.4 ppm | mdpi.com |

| IR (KBr) | 3060, 2925, 1647, 1614, 1604, 1493, 1450, 1392, 943, 770, 683 cm⁻¹ | mdpi.com |

Synthesis and Functionalization of 2,6 Diphenyl 4h Pyran 4 One Derivatives

Synthesis of Substituted 2,6-Diphenyl-4H-pyran-4-one Analogues

The this compound core structure serves as a versatile scaffold for the development of a wide range of derivatives through functionalization at various positions. The introduction of reactive groups, particularly at the 3- and 5-positions, allows for the construction of more complex molecules with tailored properties. This section details the synthetic methodologies for introducing carboxaldehyde, hydroxymethyl, aminoxymethyl, and aldoxime functionalities, as well as the assembly of larger podand architectures.

Introduction of Carboxaldehyde Functionalities (e.g., via Bromomethyl Intermediates)

The synthesis of carboxaldehyde derivatives of this compound is a key step for creating intermediates used in further molecular constructions. A common strategy involves a multi-step process starting from the corresponding methyl-substituted pyranone. researchgate.netumich.edu This method begins with the bromination of the methyl groups using N-bromosuccinimide (NBS) to form bromomethyl intermediates. researchgate.net

These bromomethyl derivatives are then converted to their corresponding acetoxymethyl compounds by treatment with silver acetate (B1210297). researchgate.net Subsequent hydrolysis of the acetate esters yields the hydroxymethyl derivatives. Finally, oxidation of these alcohol functionalities provides the target carboxaldehyde compounds. researchgate.netumich.edu For instance, 3,5-diphenyl-4-oxo-4H-pyran-2,6-dicarboxaldehyde has been successfully synthesized through this pathway. researchgate.net

An alternative, more direct approach involves the one-pot oxidation of dimethyl-diphenyl-4H-pyran-4-one derivatives using selenium dioxide (SeO₂), which can significantly reduce reaction times and increase yields. asianpubs.orgasianpubs.org

Table 1: Synthesized Carboxaldehyde Derivatives of this compound

| Compound Name | Starting Material | Reagents | Yield | Reference |

|---|---|---|---|---|

| 3,5-Diphenyl-6-methyl-4-oxo-4H-pyran-2-carboxaldehyde | 2-Bromomethyl-3,5-diphenyl-6-methyl-4H-pyran-4-one | 1. Silver acetate, 2. Hydrolysis, 3. Oxidation | N/A | researchgate.net |

| 3,5-Diphenyl-4-oxo-4H-pyran-2,6-dicarboxaldehyde | 2,6-Bisbromomethyl-3,5-diphenyl-4H-pyran-4-one | 1. Silver acetate, 2. Hydrolysis, 3. Oxidation | N/A | researchgate.net |

Generation of Hydroxymethyl Derivatives

Hydroxymethyl groups are valuable functionalities that can be introduced onto the 4H-pyran-4-one scaffold. As described in the preceding section, a reliable method for synthesizing these derivatives is through the hydrolysis of acetoxymethyl intermediates, which are themselves derived from bromomethyl precursors. researchgate.netumich.edu This pathway has been used to obtain compounds such as 2,6-bishydroxymethyl-3,5-diphenyl-4H-pyran-4-one. researchgate.net

Another synthetic route involves the N-O bond cleavage of corresponding phthalimidoxymethyl derivatives. asianpubs.org This process starts with the reaction of bromomethyl derivatives of 4H-pyran-4-ones with N-hydroxyphthalimide to form the phthalimidoxymethyl intermediates. The subsequent reductive cleavage of the N-O bond, typically using zinc powder and hydrochloric acid, yields the desired hydroxymethyl compounds. asianpubs.org

Table 2: Synthesized Hydroxymethyl Derivatives of this compound

| Compound Name | Synthetic Pathway | Key Reagents | Yield | Reference |

|---|---|---|---|---|

| 3,5-Diphenyl-2-hydroxymethyl-6-methyl-4H-pyran-4-one | From bromomethyl via acetate intermediate | Silver acetate, Hydrolysis | N/A | researchgate.net |

| 2,6-Bishydroxymethyl-3,5-diphenyl-4H-pyran-4-one | From bis(bromomethyl) via diacetate intermediate | Silver acetate, Hydrolysis | N/A | researchgate.net |

Preparation of Aminoxymethyl and Aldoxime Derivatives

The synthesis of aminoxymethyl and aldoxime derivatives introduces nitrogen-containing functional groups, expanding the chemical space of this compound analogues. The preparation of aminoxymethyl derivatives begins with the reaction of a di(bromomethyl)diphenyl-4H-pyran-4-one with N-hydroxyphthalimide in the presence of triethylamine (B128534) to yield di(N-phthalimidoxymethyl) pyranones. nih.gov

These intermediates are then treated with hydrazine (B178648) hydrate (B1144303), which cleaves the phthalimide (B116566) group to afford the di(aminoxymethyl) pyranone. nih.govmdpi.com For example, 3,5-Di(aminoxymethyl)-2,6-diphenyl-4H-pyran-4-one was synthesized with a 91.5% yield. mdpi.com

The resulting aminoxymethyl compounds serve as precursors for aldoxime derivatives. researchgate.net Condensation of the di(aminoxymethyl) pyranones with aromatic aldehydes, such as benzaldehyde (B42025) or 4-methylbenzaldehyde, in the presence of molecular sieves leads to the formation of the corresponding (E,E)-bis(methylene)]dioxime derivatives. nih.govmdpi.com

Table 3: Synthesized Aminoxymethyl and Aldoxime Derivatives

| Compound Name | Precursor | Key Reagents | Yield | Reference |

|---|---|---|---|---|

| 3,5-Di(N-phthalimidoxymethy)-2,6-diphenyl-4H-pyran-4-one | 3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one | N-hydroxyphthalimide, Et₃N | 82.5% | nih.gov |

| 3,5-Di(aminoxymethyl)-2,6-diphenyl-4H-pyran-4-one | 3,5-Di(N-phthalimidoxymethy)-2,6-diphenyl-4H-pyran-4-one | Hydrazine hydrate | 91.5% | mdpi.com |

Synthesis of Podand Architectures

Podands are acyclic ligands with multiple coordination sites, often referred to as open-chain crown ethers. studylib.net The this compound unit can be incorporated into these structures to create complex host molecules. The synthesis typically involves nucleophilic substitution reactions using 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one as the central building block. studylib.netmdpi.com

New podands incorporating the this compound core have been prepared via nucleophilic substitution reactions. mdpi.com The reaction of 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one with various phenols or glycol ethers in the presence of a base results in the formation of ether linkages, extending arms from the pyranone ring. studylib.netmdpi.com For example, reaction with diethylene glycol monoethyl ether produced 3,5-Bis(ethoxyethoxyethoxymethyl)-2,6-diphenyl-4H-pyran-4-one in a 53% yield. mdpi.com Similarly, o-nitrophenol has been used to synthesize corresponding phenoxymethyl (B101242) derivatives. studylib.net

Nitrogen-containing heterocyclic moieties can also be incorporated into podand structures. The reaction of 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one with 2-hydroxymethyl pyridine (B92270) in the presence of sodium hydride in THF yielded the corresponding podand in 67.5% yield. studylib.net This method allows for the introduction of pyridine units as terminal groups on the podand arms, which can serve as additional coordination sites for metal ions. studylib.net Another example is the reaction with 8-hydroxyquinoline, which produced a new podand in 54% yield. studylib.net

Table 4: Synthesized Podand Derivatives

| Compound Name | Nucleophile | Base/Solvent | Yield | Reference |

|---|---|---|---|---|

| 3,5-Bis(ethoxyethoxyethoxymethyl)-2,6-diphenyl-4H-pyran-4-one | Diethylene glycol monoethyl ether | N/A | 53% | mdpi.com |

| Podand derivative of o-nitrophenol | o-Nitrophenol | N/A | 47% | studylib.net |

| Podand derivative of 8-hydroxyquinoline | 8-Hydroxyquinoline | N/A | 54% | studylib.net |

Inclusion of Sulfur Atoms (e.g., Mercaptoquinoline, Mercaptoethanol)

The incorporation of sulfur atoms into the this compound scaffold can be achieved either by replacing the ring oxygen to form a thiopyran-4-one or by introducing sulfur-containing substituents. The synthesis of 2,6-diphenyl-4H-thiopyran-4-one, a sulfur analogue of the parent compound, is a key example of heteroatom substitution within the pyran ring. This transformation alters the electronic and structural properties of the molecule, making it a valuable building block in organic synthesis and for the development of materials with specific photochemical properties, such as organic light-emitting diodes (OLEDs) and fluorescent dyes for biological imaging. chemimpex.com

Research has focused on the preparation of 2,6-diphenyl-4H-chalcogenapyran-4-ones, which includes the sulfur (thiopyran-4-one), selenium (selenopyran-4-one), and tellurium (telluropyran-4-one) analogues. acs.org These compounds serve as versatile intermediates in synthetic chemistry. For instance, 2,6-diphenyl-4H-thiopyran-4-one has been utilized as a building block for creating more complex molecules, including novel polymers and potential pharmaceutical agents, owing to its inherent stability and reactivity. chemimpex.com

Furthermore, podands (acyclic crown ether analogues) of 4H-pyran-4-ones have been synthesized incorporating sulfur atoms. These syntheses demonstrate the functionalization of the pyranone core with sulfur-containing moieties, expanding the range of available derivatives for further chemical exploration. researchgate.net

Design and Synthesis of Crown Ether Derivatives

Crown ethers are macrocyclic polyethers known for their ability to selectively bind metal cations. Attaching a this compound unit to a crown ether or a podand framework creates sophisticated molecules with potential applications in ion sensing and transport. The synthesis of such derivatives typically starts with a functionalized pyranone core.

A key intermediate, 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one, is employed for this purpose. This compound undergoes nucleophilic substitution reactions with various diols or phenols to yield crown ethers and podands. For example, new podand derivatives have been prepared by reacting 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one with nucleophiles like o-nitrophenol, 8-hydroxyquinoline, and 2-hydroxymethyl pyridine. studylib.net The reaction with triethylene glycol in the presence of sodium hydride in tetrahydrofuran (B95107) (THF) yields a macrocyclic crown ether derivative, although in a low yield (6%). studylib.net The synthesis of these compounds is summarized in the table below. studylib.net

| Starting Pyrone | Nucleophile/Reagent | Product | Yield (%) |

|---|---|---|---|

| 3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one | Salicylaldehyde / NaOH | 3,5-Bis[(2-formylphenoxy)methyl]-2,6-diphenyl-4H-pyran-4-one | 77 |

| 3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one | 2-Nitrophenol / NaOH | 3,5-Bis[(2-nitrophenoxy)methyl]-2,6-diphenyl-4H-pyran-4-one | 47 |

| 3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one | 8-Hydroxyquinoline / NaOH | 3,5-Bis[(8-quinolyloxy)methyl]-2,6-diphenyl-4H-pyran-4-one | 54 |

| 3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one | 2-Hydroxymethyl pyridine / NaH | 3,5-Bis-(2-pyridylmethoxymethyl)-2,6-diphenyl-4H-pyron-4-one | 67.5 |

| 3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one | Triethylene glycol / NaH | Crown ether derivative 11 (from source) | 6 |

Synthesis of 2,6-Bis(hetaryl)-4-pyrones (e.g., from Dicyano-4H-pyran-4-one)

A versatile strategy for synthesizing 2,6-bis(hetaryl)-4-pyrones utilizes 2,6-dicyano-4H-pyran-4-one as a key building block. nih.govacs.org This approach involves the chemical modification of the cyano groups at the C2 and C6 positions of the pyrone ring to construct various heterocyclic systems. This method provides access to symmetrical and unsymmetrical pyrone-bearing triads containing moieties such as 1,2,4- and 1,3,4-oxadiazoles, and tetrazoles. acs.org

The synthesis begins with the preparation of 2,6-dicyano-4H-pyran-4-one from chelidonic acid diamide. nih.gov The cyano groups of this precursor can then undergo reactions, such as [3+2]-cycloadditions, without opening the pyrone ring. acs.org This chemoselectivity allows for the facile construction of diverse 2,6-bis(hetaryl)-4-pyrones. For instance, the reaction with hydroxylamine (B1172632) selectively targets the cyano groups. acs.org These resulting bis(hetaryl) pyrones are stable intermediates that can be further modified; for example, reaction with ammonia (B1221849) can convert the pyrone ring into a pyridine ring, yielding 2,6-bis(hetaryl)pyridines. nih.govacs.org

This synthetic pathway offers a powerful tool for creating complex heterocyclic assemblies centered around a 4-pyrone core, which are of interest as potential multidentate ligands for coordination chemistry. acs.org

Synthesis of 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones

The introduction of a conjugated vinyl group at the C2 position of the 4H-pyran-4-one ring creates compounds with interesting photophysical properties. A direct method for synthesizing 2-(2-(dimethylamino)vinyl)-4H-pyran-4-ones involves the enamination of 2-methyl-4-pyrones using N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). nih.govnih.gov

This reaction is particularly effective for pyrones with an activated methyl group. The transformation is sensitive to the substituents on the pyrone ring. For example, the enamination of 2-methyl-6-phenyl-4-pyrone with DMF-DMA proceeds under optimized conditions (120 °C for 12 hours) to give the desired product in a 53% yield. nih.gov However, the presence of an electron-withdrawing group like trifluoromethyl requires milder conditions (100 °C) to improve the yield. nih.gov

The resulting 2-(2-(dimethylamino)vinyl)-4-pyrones are highly reactive intermediates. nih.govnih.gov They can undergo further transformations, such as 1,6-conjugate addition/elimination or 1,3-dipolar cycloaddition/elimination, allowing for the synthesis of a wide range of conjugated and isoxazolyl-substituted 4-pyrone structures. nih.gov These derivatives have demonstrated valuable photophysical properties, including large Stokes shifts and significant quantum yields, making them of interest for the design of novel fluorophores. nih.govnih.gov

| Starting 2-Methyl-4-pyrone | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| 2-Methyl-6-phenyl-4-pyrone | DMF-DMA, 120 °C, 12 h | 2-((E)-2-(Dimethylamino)vinyl)-6-phenyl-4H-pyran-4-one | 53 |

| 2-Methyl-6-(trifluoromethyl)-4H-pyran-4-one | DMF-DMA, 120 °C, 5 h | 2-((E)-2-(Dimethylamino)vinyl)-6-(trifluoromethyl)-4H-pyran-4-one | 12 |

| 2-Methyl-6-(trifluoromethyl)-4H-pyran-4-one | DMF-DMA, 100 °C | 2-((E)-2-(Dimethylamino)vinyl)-6-(trifluoromethyl)-4H-pyran-4-one | 43 |

Synthesis of Substituted 4H-Pyran Derivatives via Multi-component Reactions (e.g., from benzoylacetone (B1666692) and aromatic aldehydes)

Multi-component reactions (MCRs) provide an efficient and environmentally friendly approach to synthesizing complex molecules like 4H-pyran derivatives in a single step from three or more reactants. growingscience.comnih.gov This methodology is highly valued in modern organic synthesis due to its high atom economy, simplified procedures, and reduced waste generation. mjbas.com

A classic and relevant example for the synthesis of 2,6-disubstituted-4H-pyran-4-ones involves the condensation of a β-diketone with an aldehyde. Specifically, the reaction of benzoylacetone (1-phenyl-1,3-butanedione) with an aromatic aldehyde can lead to the formation of a 4H-pyran ring. While not yielding the parent this compound directly, this reaction illustrates the principle of building the pyran core with aryl substituents.

The general mechanism for MCRs leading to 4H-pyrans often involves an initial Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound, followed by a Michael addition and subsequent intramolecular cyclization and dehydration. nih.gov Various catalysts, including basic catalysts like KOH-loaded CaO growingscience.com or acidic catalysts like dodecyl benzenesulfonic acid (DBSA), scielo.br have been employed to promote these reactions, often under green conditions such as using water as a solvent or solvent-free systems. mjbas.comscielo.br The choice of reactants allows for the introduction of a wide variety of substituents onto the 4H-pyran scaffold. growingscience.com

Retrosynthetic Analysis Strategies Applied to 4H-Pyran-4-ones

Retrosynthetic analysis is a method used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available precursors. For the this compound core, several disconnection strategies can be envisioned.

Strategy 1: Double Condensation (Disconnection of C2-C3 and C5-C6 bonds)

This is one of the most common approaches. The target molecule can be disconnected at the C2-C3 and C5-C6 bonds, leading back to a 1,3,5-triketone, specifically 1,5-diphenyl-1,3,5-pentanetrione. This intermediate is often generated in situ. This strategy points to a synthesis involving the condensation of a β-diketone with a carboxylic acid derivative. For instance, the reaction of dibenzoylmethane (B1670423) (a 1,3-diketone) with an equivalent of a two-carbon electrophile followed by cyclization represents a plausible forward synthesis.

Strategy 2: Cyclization of a 1,5-Diketone (Disconnection of Ring C-O bonds)

Another primary strategy involves the disconnection of one C-O bond and the C3-C4 bond. This leads back to a 1,5-dicarbonyl compound, such as 1,5-diphenyl-1,5-pentanedione-3-carboxylic acid or a related derivative. The forward reaction would be an intramolecular cyclization and dehydration of this open-chain precursor to form the pyranone ring.

Strategy 3: Multi-component Reaction (MCR) Disconnection

Based on the MCR syntheses, a three-component disconnection is also a powerful retrosynthetic approach. For a general 4H-pyran-4-one, this involves breaking the molecule down into an aldehyde, and two molecules of a β-ketoester or a β-diketone. For the specific case of this compound, this is less direct, but for derivatives like those formed from benzoylacetone, the retrosynthesis leads directly back to the aromatic aldehyde and two equivalents of the β-dicarbonyl compound. This highlights the efficiency of MCRs in rapidly assembling the pyran core from simple starting materials.

These strategies provide a logical framework for designing multiple synthetic routes to the 4H-pyran-4-one scaffold and its derivatives, allowing chemists to choose the most efficient and practical pathway based on available starting materials and desired substitution patterns.

Reactivity and Reaction Mechanisms of 2,6 Diphenyl 4h Pyran 4 One and Its Analogues

Photochemical Transformations

The photochemical behavior of 2,6-diphenyl-4H-pyran-4-one and its analogues is a subject of significant interest, leading to a variety of transformations including rearrangements, isomerizations, and reactions with solvents or oxygen. These reactions are often contingent on the specific substituents on the pyranone ring, the solvent used, and the presence of photosensitizers.

Photoreactions in Various Solvents (e.g., Alcohol, Benzene)

The irradiation of this compound in different solvents can lead to distinct products. In the presence of oxygen and an alcohol solvent, irradiation yields benzoic acid and a benzoylacetic acid ester. oup.comresearchgate.netoup.com However, when the reaction is carried out in benzene, a cage-like dimer is formed. oup.comresearchgate.net This dimerization is a common photoreaction for 4H-pyran-4-ones. For instance, the irradiation of 2,6-dimethyl-4H-thiopyran-4-one in various solvents also produces a corresponding cage dimer. oup.comresearchgate.net

In contrast, the photolysis of 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one using a medium-pressure mercury lamp results in the formation of 3,6-diphenyl-4,5-dimethyl-2H-pyran-2-one. researchgate.net Similarly, photolysis of 2,3,5,6-tetraphenyl-4H-pyran-4-one yields 3,4,5,6-tetraphenyl-2H-pyran-2-one and 5,6,7,8-dibenzo-2,3-diphenyl-4-chromen-4-one. researchgate.net

Photosensitized Oxygenation Processes

Photosensitized oxygenation of 4H-pyran-4-thiones and their thiopyran analogues leads to the formation of the corresponding ketones. rsc.org For example, the methylene (B1212753) blue-sensitized photo-oxidation of various 4H-pyran-4-thiones and 4H-thiopyran-4-thiones results in their conversion to the respective ketone counterparts. rsc.org The kinetics of photosensitized oxidation have been studied for related flavonoid compounds, where the reactivity towards singlet oxygen is influenced by the molecular structure and the reaction medium. researchgate.net The generation of singlet oxygen by photosensitizers, such as pyropheophorbide a, is a key process in these transformations. nih.gov

Photoisomerization Pathways (e.g., to 2H-Pyran-2-ones)

A significant photochemical reaction of 4H-pyran-4-ones is their isomerization to 2H-pyran-2-ones. rsc.orgrsc.orglookchem.comacs.org Irradiation of 2,6-disubstituted-3,5-diphenyl-4H-pyran-4-ones with a medium-pressure mercury lamp has been shown to yield 3,6-diphenyl-4,5-disubstituted-2H-pyran-2-ones. rsc.orgrsc.org This transformation is a notable example of photoisomerization in the pyranone series. rsc.orglookchem.com The mechanism of this phototransposition in neutral solvents is proposed to proceed through an oxabicyclohexenyl zwitterion intermediate, which then rearranges to a cyclopentadienone epoxide before forming the final 2-pyrone product. researchgate.net

Photochemical Rearrangements (e.g., Methoxy/Hydroxymethyl Rearrangement)

Photochemical rearrangements of 4H-pyran-4-ones can lead to various structural isomers. For instance, the irradiation of 2,6-dimethyl-4H-pyran-4-one can afford 4,5-dimethyl-2-furfuraldehyde, suggesting a complex rearrangement pathway. rsc.org A convenient method for the synthesis of hydroxymethyl and carboxaldehyde derivatives of 3,5-diphenyl-4H-pyran-4-one from their bromomethyl counterparts has been developed, which involves treatment with silver acetate (B1210297) followed by hydrolysis and oxidation. researchgate.net This provides access to compounds like 3,5-diphenyl-2-hydroxymethyl-6-methyl-4H-pyran-4-one and 2,6-bishydroxymethyl-3,5-diphenyl-4H-pyran-4-one. researchgate.net

Nucleophilic Reactivity and Substitution Mechanisms

The 4H-pyran-4-one ring system is susceptible to nucleophilic attack, particularly at the positions adjacent to the ring oxygen and at the carbonyl group. An important derivative, 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one, serves as a key substrate for various nucleophilic substitution reactions. mdpi.compsu.edu These reactions have been utilized to synthesize a range of new podands and crown ether derivatives. mdpi.compsu.edu

For example, the reaction of 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one with nucleophiles such as o-nitrophenol, 8-hydroxyquinoline, 2-hydroxymethyl pyridine (B92270), and triethyleneglycol yields the corresponding substituted products. mdpi.compsu.edu The reaction conditions often involve a base, such as sodium hydroxide (B78521) or sodium hydride, to facilitate the nucleophilic substitution. mdpi.compsu.edu

The reactivity of the pyrone system can be influenced by substituents. For instance, the synthesis of new podands has also been achieved through nucleophilic substitution of phenols or glycol ethers with 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one. researchgate.netmdpi.com Furthermore, sulfur-containing podands have been synthesized via the nucleophilic reaction of various bromomethylated 4H-pyran-4-ones with mercapto-compounds like 8-mercaptoquinoline (B1208045) and 2-mercaptoethanol. asianpubs.org

The study of solvent effects on the nucleophilic substitution of 4H-pyran-4-one and its 2,6-dimethyl derivative with hydroxide ion in aqueous solution provides insights into the reaction mechanism. researchgate.net

Table 1: Nucleophilic Substitution Reactions of 3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one

| Nucleophile | Reagent/Conditions | Product | Yield (%) | Reference |

| o-Nitrophenol | NaOH, EtOH/H₂O | 3,5-Bis(2-nitrophenoxymethyl)-2,6-diphenyl-4H-pyran-4-one | 47 | mdpi.compsu.edu |

| 8-Hydroxyquinoline | NaOH, EtOH/H₂O | 3,5-Bis(8-quinolinoxymethyl)-2,6-diphenyl-4H-pyran-4-one | 54 | mdpi.compsu.edu |

| 2-Hydroxymethyl pyridine | NaH, THF | 3,5-Bis(2-pyridylmethoxymethyl)-2,6-diphenyl-4H-pyran-4-one | 67.5 | mdpi.compsu.edu |

| Triethyleneglycol | NaH, THF | 15,17-Diphenyl-3,6,9,12,16-pentaoxabicyclo[12.3.1]octadeca-1(17),14-dien-18-one | 6 | mdpi.compsu.edu |

| 2-Methoxyethanol | NaH, THF | 3,5-Bis(methoxyethoxymethyl)-2,6-diphenyl-4H-pyran-4-one | 62.5 | mdpi.com |

| Diethyleneglycol monoethyl ether | NaH, THF | 3,5-Bis(ethoxyethoxyethoxymethyl)-2,6-diphenyl-4H-pyran-4-one | 53 | mdpi.com |

| Salicylaldehyde | NaOH, EtOH/H₂O | 3,5-Bis[(2-formylphenoxy)methyl]-2,6-diphenyl-4H-pyran-4-one | 77 | psu.edu |

Electrophilic Condensation Reactions

This compound can be synthesized through electrophilic condensation reactions. A notable method involves the triflic anhydride (B1165640) (Tf₂O)-triggered auto-condensation of β-ketoacids. nih.gov In this reaction, Tf₂O, a highly electrophilic species, activates the β-ketoacid, leading to a decarboxylative condensation to form the γ-pyrone ring. For example, the condensation of 3-oxo-3-phenylpropanoic acid using this method affords this compound in good yield. nih.gov The success of this reaction is influenced by the electronic nature of the substituents on the aromatic rings of the starting β-ketoacid. Electron-donating groups generally lead to moderate-to-good yields, while electron-withdrawing groups result in lower yields, possibly due to the increased instability of the corresponding β-ketoacids. nih.gov

Another approach to γ-pyrones is the direct electrophilic condensation of β-ketoesters, also facilitated by triflic anhydride. lookchem.com

Table 2: Synthesis of 2,6-Disubstituted-4H-pyran-4-ones via Tf₂O-Triggered Condensation of β-Ketoacids

| Starting β-Ketoacid Substituent (R) | Product | Yield (%) | Reference |

| Phenyl | This compound | 81 | nih.gov |

| 4-Methoxyphenyl | 2,6-Bis(4-methoxyphenyl)-4H-pyran-4-one | 75 | nih.gov |

| 2-Methoxyphenyl | 2,6-Bis(2-methoxyphenyl)-4H-pyran-4-one | 41 | nih.gov |

| 3,4-Dimethoxyphenyl | 2,6-Bis(3,4-dimethoxyphenyl)-4H-pyran-4-one | 62 | nih.gov |

| 4-Chlorophenyl | 2,6-Bis(4-chlorophenyl)-4H-pyran-4-one | 32 | nih.gov |

| 4-Bromophenyl | 2,6-Bis(4-bromophenyl)-4H-pyran-4-one | 25 | nih.gov |

| tert-Butyl | 2,6-Di-tert-butyl-4H-pyran-4-one | 65 | nih.gov |

| Butyl | 2,6-Dibutyl-4H-pyran-4-one | 10 | nih.gov |

Spectroscopic and Structural Characterization of 2,6 Diphenyl 4h Pyran 4 One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules, including 2,6-diphenyl-4H-pyran-4-one and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

The ¹H-NMR spectrum of this compound provides distinct signals for the aromatic and pyran ring protons. evitachem.com In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons on the pyran ring appear as a singlet at approximately 6.81-6.82 ppm. mdpi.comnih.gov The aromatic protons of the two phenyl groups resonate in the multiplet region, typically between 7.50 and 7.89 ppm. mdpi.comnih.gov

For substituted derivatives of this compound, the chemical shifts and splitting patterns in the ¹H-NMR spectrum offer valuable information about the position and nature of the substituents. For instance, in 3,5-bis[(2-formylphenoxy)methyl]-2,6-diphenyl-4H-pyran-4-one, the aldehydic protons introduce a new singlet at around 10.3 ppm, while the methylene (B1212753) protons (-CH₂O-) appear as a singlet at 5.1 ppm. researchgate.net The aromatic protons in this derivative show a more complex multiplet pattern ranging from 6.9 to 7.8 ppm. researchgate.net

The ¹H-NMR data for various derivatives, such as those with aminoxymethyl mdpi.com or methylbenzal substituents mdpi.com, show characteristic signals for the newly introduced functional groups, further confirming their structures.

Interactive Data Table: ¹H-NMR Data for this compound and Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| This compound | CDCl₃ | 7.89–7.82 (m, 4H), 7.55–7.50 (m, 6H), 6.81 (s, 2H) mdpi.com |

| 3,5-Di(N-phthalimidoxymethy)-2,6-diphenyl-4H-pyran-4-one | Not Specified | 4.9 (s, 4H, -CH₂O-), 7.15-7.85 (m, 18H, phenyl-H) mdpi.com |

| 2,6-Di(aminoxymethyl)-3,5-diphenyl-4H-pyran-4-one | Not Specified | 4.64 (s, 4H, -CH₂O-), 5.37 (br, 4H, -NH₂), 7.23 (m, 10H, phenyl-H) mdpi.com |

| (E,E)-Benzal[(2,6-diphenyl-3,5-4H-pyran-4-one-diyl)bis(methylene)]dioxime | Not Specified | 5.1 (s, 4H, -CH₂O-), 7.2-7.85 (m, 20H, phenyl-H), 8.1 (s, 2H, -N=CH-) mdpi.com |

| 2,6-Bis(4-ethylphenyl)-4H-pyran-4-one | CDCl₃ | 7.77 (d, J = 8.1 Hz, 4H), 7.34 (d, J = 8.1 Hz, 4H), 6.77 (s, 2H), 2.72 (q, J = 7.6 Hz, 4H), 1.28 (t, J = 7.6 Hz, 6H) nih.gov |

| 2,6-Di-m-tolyl-4H-pyran-4-one | CDCl₃ | 7.66–7.62 (t, J = 7.6 Hz, 4H), 7.41 (t, J = 7.6 Hz, 2H), 7.34 (d, J = 7.6 Hz, 2H), 6.78 (s, 2H), 2.45 (s, 6H) nih.gov |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. evitachem.com For this compound, the carbonyl carbon (C-4) of the pyranone ring shows a characteristic signal at approximately 180.2-180.4 ppm. mdpi.comnih.gov The carbons at positions 2 and 6 (C-2 and C-6) of the pyran ring, which are attached to the phenyl groups, resonate around 163.3-163.5 ppm. mdpi.comnih.gov The carbons at positions 3 and 5 (C-3 and C-5) appear further upfield at about 111.4-111.6 ppm. mdpi.comnih.gov The phenyl carbons exhibit a series of signals in the aromatic region, typically between 125.9 and 131.7 ppm. mdpi.comnih.gov

In substituted derivatives, the ¹³C-NMR chemical shifts are influenced by the electronic effects of the substituents. For example, in 3,5-bis[(2-formylphenoxy)methyl]-2,6-diphenyl-4H-pyran-4-one, the aldehydic carbonyl carbon gives a signal at 191.1 ppm, and the methylene carbons (-CH₂O-) are observed at 62.9 ppm. researchgate.net

Interactive Data Table: ¹³C-NMR Data for this compound and Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

| This compound | CDCl₃ | 180.4, 163.5, 131.7, 131.6, 129.3, 126.1, 111.6 nih.gov |

| 3,5-Bis[(2-formylphenoxy)methyl]-2,6-diphenyl-4H-pyran-4-one | CDCl₃ | 191.1, 179.4, 167.3, 162.2, 137.0, 132.5, 129.9, 129.6, 129.4, 126.4, 122.3, 120.3, 114.6, 62.9 researchgate.net |

| 2,6-Bis(4-methoxyphenyl)-4H-pyran-4-one | CDCl₃ | 163.2, 162.1, 134.4, 127.5, 123.9, 114.5, 109.7, 55.5 nih.gov |

| 2,6-Bis(4-ethylphenyl)-4H-pyran-4-one | CDCl₃ | 180.4, 163.5, 148.2, 128.9, 128.6, 125.9, 110.6, 28.8, 15.2 nih.gov |

| 2,6-Di-m-tolyl-4H-pyran-4-one | CDCl₃ | 163.6, 138.9, 132.1, 131.4, 129.0, 126.5, 123.1, 111.3, 21.5 nih.gov |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) is typically observed in the range of 1645-1653 cm⁻¹. mdpi.comnih.gov The C=C stretching vibrations of the pyran ring and the phenyl groups appear in the region of 1604-1614 cm⁻¹. mdpi.com The C-O-C stretching of the pyran ring is also a characteristic feature. irjet.net

For derivatives, the IR spectra show additional bands that correspond to their specific functional groups. For example, derivatives with hydroxyl groups exhibit a broad O-H stretching band around 3400 cm⁻¹. nih.gov Nitrile (C≡N) groups in derivatives like 2,6-dicyano-4H-pyran-4-one show a sharp absorption near 2228 cm⁻¹. acs.org Amino groups (-NH₂) in compounds such as 2,6-di(aminoxymethyl)-3,5-diphenyl-4H-pyran-4-one show characteristic N-H stretching vibrations around 3300 cm⁻¹. mdpi.com

Interactive Data Table: Key IR Absorption Bands for this compound and Derivatives (cm⁻¹)

| Compound | C=O Stretch | C=C Stretch | Other Key Bands |

| This compound | 1647 mdpi.com | 1614, 1604 mdpi.com | 3060 (C-H aromatic), 1493, 1450 (Aromatic ring) mdpi.com |

| 3,5-Di(N-phthalimidoxymethy)-2,6-diphenyl-4H-pyran-4-one | 1670 (pyrone), 1790, 1730 (phthalimide) mdpi.com | 1635, 1575 mdpi.com | 3075, 2950, 2875 (C-H) mdpi.com |

| 2,6-Di(aminoxymethyl)-3,5-diphenyl-4H-pyran-4-one | 1640 mdpi.com | 1622, 1570 mdpi.com | 3300, 3250 (N-H) mdpi.com |

| 2,6-Dicyano-4H-pyran-4-one Phenylhydrazone | Not specified | 1599 acs.org | 3324 (N-H), 2228 (C≡N) acs.org |

| 3,5-Bis[(2-formylphenoxy)methyl]-2,6-diphenyl-4H-pyran-4-one | 1695 (aldehyde), 1645 (pyrone) psu.edu | 1600 psu.edu | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure of a molecule by analyzing its fragmentation pattern upon ionization. For this compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 248.28 g/mol . researchgate.netnih.gov The fragmentation pattern often involves the loss of small, stable molecules. Common fragments observed in the mass spectrum of the parent compound include peaks at m/z 220 and 102. nih.gov

Interactive Data Table: Mass Spectrometry Data for this compound and Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z values |

| This compound | C₁₇H₁₂O₂ | 248.28 | 248 (M⁺), 220, 102 nih.gov |

| 3,5-Di(N-phthalimidoxymethy)-2,6-diphenyl-4H-pyran-4-one | C₃₅H₂₂N₂O₈ | 598.56 | 598 (M⁺) mdpi.com |

| 2,6-Di(aminoxymethyl)-3,5-diphenyl-4H-pyran-4-one | C₁₉H₁₈N₂O₄ | 338.36 | 338 (M⁺) mdpi.com |

| (E,E)-Benzal[(2,6-diphenyl-3,5-4H-pyran-4-one-diyl)bis(methylene)]dioxime | C₃₃H₂₆N₂O₄ | 514.57 | 514 (M⁺) mdpi.com |

| 3,5-Bis(8-qinolinoxymethyl)-2,6-diphenyl-4H-pyran-4-one | C₃₇H₂₆N₂O₄ | 562.61 | 562 (M⁺), 418, 273, 159, 105, 77 psu.edu |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For 4H-pyran-4-one and its derivatives, the UV-Vis spectrum is characterized by electronic transitions such as n→π* and π→π. cdnsciencepub.com The parent 4H-pyran-4-one exhibits a forbidden n→π transition around 353 nm. cdnsciencepub.com

Derivatives of this compound often show broad absorption bands in the visible region. rsc.org For example, some thiazole-containing derivatives of this compound, designed as organic dyes, exhibit strong molar absorption in the 450-550 nm spectral region. rsc.org The position and intensity of these absorption bands are influenced by the substituents on the pyranone core and can be used to study the electronic properties of these molecules. The introduction of different electron-donating or electron-withdrawing groups can significantly alter the HOMO-LUMO energy gap, leading to shifts in the absorption maxima. rsc.org For instance, the introduction of a phenyl group to the pyranone core in enamino-substituted derivatives complicates the absorption spectrum, resulting in multiple maxima, with a major absorption maximum appearing at 380 nm. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis serves as a cornerstone for the verification of a synthesized compound's empirical formula. This quantitative technique determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a sample, which are then compared against the theoretically calculated values derived from the proposed molecular formula. The close correlation between experimental and calculated values provides strong evidence for the compound's compositional accuracy.

For the parent compound, this compound (C₁₇H₁₂O₂), the theoretical elemental composition is approximately 82.25% carbon and 4.87% hydrogen. nih.govsigmaaldrich.com Experimental findings for this compound and its various derivatives consistently show strong agreement with the calculated percentages, typically within a ±0.4% margin, which is the accepted standard for confirming the identity of a pure compound.

Research on various derivatives of this compound showcases the application of elemental analysis. For instance, in the synthesis of 3,5-bis(2-nitrophenoxymethyl)-2,6-diphenyl-4H-pyran-4-one (C₃₁H₂₂N₂O₈), the calculated elemental composition was C 67.63%, H 4.03%, and N 5.09%. The experimental results yielded C 67.26%, H 4.31%, and N 4.67%, validating the successful synthesis. nih.gov Similarly, for 3,5-bis(ethoxyethoxyethoxymethyl)-2,6-diphenyl-4H-pyran-4-one (C₃₁H₄₀O₈), the calculated values were C 68.87% and H 7.46%, while the analysis found C 68.47% and H 7.16%. mdpi.com

The following table presents elemental analysis data for a selection of this compound derivatives, demonstrating the congruence between theoretical and experimentally determined values.

Elemental Analysis Data for this compound Derivatives

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

| 3,5-Bis(N-phthalimidoxymethy)-2,6-diphenyl-4H-pyran-4-one | C₃₅H₂₂N₂O₈ | C | 70.23 | 69.80 | researchgate.net |

| H | 3.70 | 3.80 | researchgate.net | ||

| N | 4.68 | 4.57 | researchgate.net | ||

| 2,6-Bisacetoxymethyl-3,5-diphenyl-4H-pyran-4-one | C₂₃H₂₀O₇ | C | 68.31 | 68.14 | researchgate.net |

| H | 4.98 | 5.02 | researchgate.net | ||

| 3,5-Bis(2-formyl-phenoxy)methyl-2,6-diphenyl-4H-pyran-4-one | C₃₃H₂₄O₆ | C | 76.73 | 76.53 | researchgate.net |

| H | 4.68 | 4.38 | researchgate.net | ||

| 4-(Azulen-1-yl)-2,6-diphenylthiopyrylium perchlorate | C₃₀H₂₅ClO₄S | C | 69.69 | 69.67 | researchgate.net |

| H | 4.87 | 4.88 | researchgate.net |

Advanced Chromatographic Methods for Purity and Identity Confirmation (e.g., HPLC, LC-MS, UPLC)

To ensure the purity and confirm the identity of this compound and its derivatives, advanced chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods for separating components of a mixture and providing information about the molecular weight of the analyte.

These techniques are routinely used to monitor the progress of reactions and to assess the purity of the final products. In the analysis of pyranone derivatives, a common approach involves reverse-phase chromatography.

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental tool for purity assessment. For compounds like 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one, a strong antioxidant identified in Maillard reaction products, HPLC analysis has been crucial in confirming its presence and activity. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is particularly effective for the identification of compounds in complex mixtures. For instance, LC-MS analysis of various plant extracts has successfully identified the presence of 4H-pyran-4-one derivatives. clinicaterapeutica.it The method typically employs a C18 column and a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, often with a formic acid additive to improve ionization. clinicaterapeutica.itphcogj.com

Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution, speed, and sensitivity compared to traditional HPLC. UPLC systems, often coupled with high-resolution mass spectrometers like Quadrupole Time-of-Flight (QToF), provide highly accurate mass data, facilitating the confident identification of compounds. metabolomexchange.orgderpharmachemica.com This method has been used for the metabolite profiling of various natural products, where pyranone structures are sometimes identified. phcogj.comresearchgate.net The mobile phases commonly consist of acetonitrile and water with 0.05% formic acid, run on a C18 column. phcogj.com

The table below summarizes typical conditions used in the chromatographic analysis of pyranone-related compounds.

Typical Chromatographic Conditions for the Analysis of 4H-Pyran-4-one Derivatives

| Technique | Column | Mobile Phase | Detector | Application | Reference |

| UPLC-HRMS | Dionex UltiMate 3000 | Not Specified | Q Exactive MS | Metabolite Profiling | metabolomexchange.org |

| LC-MS | Waters Mass Q-TOF | Acetonitrile/Water | Diode Array Detector, ESI-MS | Analysis of chemical constituents | clinicaterapeutica.it |

| UPLC-QToF-MS/MS | ACQUITY UPLC® H-Class, BEH C18 (1.7 µm, 2.1 x 50 mm) | Acetonitrile + 0.05% Formic Acid / Water + 0.05% Formic Acid | Xevo G2-S QToF | Metabolite Profiling | phcogj.com |

| LC-MS/MS | UPLC Waters I Class, BEH C18 | Not Specified | Xevo G2S QTOF | Phytochemical Profiling | researchgate.net |

X-ray Crystallography for Solid-State Structure Elucidation

The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number 795206. nih.gov This structural data provides the exact coordinates of each atom in the crystal lattice, confirming the planarity of the pyranone ring and the orientation of the two phenyl substituents.

Furthermore, X-ray crystallography has been applied to derivatives to understand how structural modifications affect the molecular architecture. For example, the crystal structure of 1,1,3,3-tetramethyl-2-phenyl-2-(2',6'-diphenyl-4'-pyrylio)guanidinium diperchlorate, a derivative formed from the reaction of this compound, was elucidated. cdnsciencepub.com The analysis revealed that the crystals are monoclinic and belong to the P2'/n space group. cdnsciencepub.com This detailed structural information is crucial for understanding the reactivity and properties of these complex molecules.

Crystallographic Data for a this compound Derivative

| Compound | 1,1,3,3-Tetramethyl-2-phenyl-2-(2',6'-diphenyl-4'-pyrylio)guanidinium diperchlorate |

| Molecular Formula | C₂₈H₂₉Cl₂N₃O₉ |

| Crystal System | Monoclinic |

| Space Group | P2'/n |

| a (Å) | 14.535(3) |

| b (Å) | 13.685(3) |

| c (Å) | 23.579(7) |

| β (°) | 140.38(2) |

| Reference | cdnsciencepub.com |

Computational and Theoretical Investigations of 2,6 Diphenyl 4h Pyran 4 One Systems

Density Functional Theory (DFT) Studies

DFT has emerged as a powerful tool for elucidating the electronic structure, spectroscopic properties, and conformational landscapes of 2,6-diphenyl-4H-pyran-4-one systems. These calculations offer a detailed picture of the molecule's behavior and guide the design of new materials with tailored functionalities.

Electronic Structure Elucidation (e.g., HOMO-LUMO Analysis and Molecular Orbital Distribution)

DFT calculations are instrumental in determining the electronic properties of this compound derivatives. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the molecule's ability to donate or accept electrons.

In many derivatives, the HOMO is primarily localized on the 4H-pyran-4-ylidene unit and adjacent electron-donating groups, such as a thienyl ring. csic.esrsc.orgcsic.es Conversely, the LUMO is typically centered on the electron-accepting moiety and its neighboring groups. csic.esrsc.orgcsic.es This spatial separation of the HOMO and LUMO is a hallmark of push-pull chromophores and is crucial for their charge-transfer characteristics.

The energy levels of the HOMO and LUMO, and consequently the HOMO-LUMO energy gap, can be modulated by introducing different substituents to the pyran core. For instance, the addition of an auxiliary thiophene (B33073) ring has been shown to influence these energy levels. csic.es A smaller HOMO-LUMO energy gap generally indicates that the molecule is more chemically reactive and can be excited with lower energy light. nih.gov

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| pyt-COOH | -6.70 | -2.39 | 4.31 |

| pyt-PO(OH)2 | -6.69 | -2.28 | 4.41 |

| pyt-PO(OEt)OH | -6.69 | -2.28 | 4.41 |

Table 1: Calculated HOMO and LUMO energy levels for different this compound derivatives, simulating DMF as the solvent. rsc.org

Spectroscopic Property Predictions (e.g., Absorption and Emission Spectra)

Theoretical calculations using DFT can accurately predict the absorption and emission spectra of this compound derivatives. By calculating the vertical excitation energies at the ground-state geometry, researchers can estimate the absorption spectra. acs.org These predictions are often in good agreement with experimental UV-Vis absorption data.

The nature of the solvent can influence the photophysical properties of these compounds. For example, some conjugated 4-pyrones exhibit solvatochromism, where the absorption and emission spectra shift in different solvents. nih.gov This effect is often related to the specific solvation of the carbonyl oxygen in the excited state due to intramolecular charge transfer. nih.gov

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound and its derivatives significantly impacts their properties. DFT calculations are used to perform conformational analysis and map out the potential energy landscapes. These studies reveal that while the core of some derivatives, like 2,3,5,6-tetraphenyl-4H-pyran-4-one, is substantially planar, the attached phenyl rings can be tilted at various dihedral angles. acs.org

In some cases, the push-pull π-system of these dyes is nearly planar. csic.es However, theoretical calculations have also shown that distortions from planarity can occur, with the conjugated pathway deviating from a flat structure. csic.es This twisting can be beneficial in applications like dye-sensitized solar cells by preventing the formation of aggregates. csic.es

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a widely used theoretical method to investigate the electronically excited states of molecules, providing insights that are crucial for understanding their photophysical and photochemical behavior. nsf.gov

Optical Property Rationalization

TD-DFT calculations allow for a detailed rationalization of the optical properties of this compound systems. By analyzing the electronic transitions between molecular orbitals, researchers can understand the nature of the absorption bands observed in experimental spectra. For many derivatives, the lowest energy absorption band is mainly associated with a one-electron HOMO to LUMO transition. csic.es A large spatial overlap between the HOMO and LUMO often accounts for high molar extinction coefficients. csic.es In more complex systems with multiple acceptor moieties, the lowest energy absorption band can encompass more than one electronic excitation. csic.es

Excitation Energy and Light-Harvesting Efficiency Calculations

TD-DFT is employed to calculate excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state. rsc.orgacs.org These calculations are vital for predicting the light-harvesting efficiency of these compounds in applications such as dye-sensitized solar cells. The theoretical results often show a good match with experimental data. nsf.gov The zero-zero transition energy (E0-0), which is the energy difference between the vibrational ground states of the electronic ground and first excited states, can be estimated from the intersection of the absorption and emission spectra. rsc.org

| Compound Derivative | Vertical Excitation Energy (eV) | Calculated Wavelength (nm) | E0-0 (eV) |

| pyt-COOH | 2.33 | 532 | 2.15 |

| pyt-PO(OH)2 | 2.42 | 512 | 2.23 |

| pyt-PO(OEt)OH | 2.42 | 512 | 2.23 |

Table 2: Calculated vertical excitation energies, corresponding wavelengths, and zero-zero transition energies for different this compound derivatives, simulating DMF as the solvent. rsc.org

Nonlinear Optical (NLO) Property Predictions and Rationalization

Computational chemistry plays a pivotal role in the prediction and understanding of the nonlinear optical (NLO) properties of organic molecules, including 4H-pyran-4-one derivatives. Theoretical studies, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), allow for the calculation of key NLO parameters such as polarizability (α) and hyperpolarizabilities (β and γ). These calculations provide insights into the structure-property relationships that govern the NLO response of these compounds.

For derivatives of 4H-pyran, such as those with donor-acceptor (D-π-A) architectures, computational models have been instrumental in rationalizing their significant NLO properties. The 4H-pyranylidene moiety often serves as a potent electron donor. acs.orgnih.govcore.ac.uk Theoretical calculations have shown that the NLO response is highly dependent on the nature of the acceptor group and the length and composition of the π-conjugated spacer connecting the donor and acceptor. nih.govcore.ac.uknih.gov

In systems analogous to this compound, computational studies on related 4H-pyran-4-ylidene based chromophores have revealed that strategic placement of functionalities can significantly enhance NLO properties. For instance, the introduction of a thiophene ring in the spacer has been shown to be crucial for optimizing the figure of merit for NLO applications, with the best results obtained when the thiophene is closer to the donor moiety. nih.gov

Furthermore, computational investigations into Y-shaped chromophores based on the 4H-pyranylidene donor have demonstrated that while this two-dimensional architecture can lead to blue-shifted absorption and higher oxidation potentials, it may result in slightly lower microscopic NLO responses (μβ values) compared to their linear counterparts, with some exceptions. acs.orgnih.gov

The predictive power of these computational methods is often validated by comparing the calculated results with experimental data, which has shown excellent agreement in many cases for related pyran derivatives. researchgate.net Dynamic effects on NLO properties, which account for molecular vibrations and conformational changes, can also be investigated using a combination of molecular dynamics (MD) simulations and quantum mechanical (QM) calculations, providing a more accurate comparison with experimental measurements. rsc.org

To illustrate the type of data generated in these computational studies, the following table presents a hypothetical set of calculated NLO properties for a generic D-π-A system based on a 4H-pyran-4-one core, as would be determined by DFT calculations.

| Parameter | Calculated Value | Unit |

| Dipole Moment (μ) | 8.5 | D |

| Average Polarizability (α) | 45.3 | 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 250 | 10⁻³⁰ esu |

| Second Hyperpolarizability (γ) | 120 | 10⁻³⁶ esu |

This table is illustrative and does not represent experimental data for this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed insights into transition states, intermediates, and reaction pathways that are often difficult to observe experimentally. For pyran-4-one systems, theoretical calculations have been successfully employed to support and explain experimental findings in various transformations.

For instance, in the study of the reaction between 3-acetyl-5-benzoyl-6-methyl-2-phenyl-4H-pyran-4-one and primary amines, quantum chemical calculations at the B3LYP/6-31G(d,p) level of theory were used to analyze the starting materials, products, and intermediates. These calculations provided supporting data for the proposed reaction mechanism, which involved different pathways leading to either unsymmetrical or symmetrical pyridinone products depending on the length of the alkyl chain of the amine. researchgate.net

In another example, the reaction of 2,6-dicyano-4-pyrone with hydrazines was investigated. acs.org Computational modeling could be used to rationalize the observed formation of pyrazolylacetic acid hydrazides. Such a transformation is proposed to proceed through a pyrone ring-opening, initiated by the nucleophilic attack of the hydrazine (B178648) molecule at the C-2 position of the pyrone ring, leading to an acyl cyanide intermediate. acs.org

The synthesis of substituted 4H-pyrans via tandem processes, such as those involving an aldol (B89426) condensation, a Michael-type addition, and a dehydrating annulation, can also be rationalized through computational modeling. organic-chemistry.org Theoretical calculations can map out the potential energy surface of the reaction, identifying the most favorable pathway and explaining the observed regioselectivity and stereoselectivity.

Furthermore, computational studies can shed light on cycloaddition reactions for the synthesis of pyran and thiopyran derivatives. nih.gov By analyzing the frontier molecular orbitals (HOMO-LUMO) of the diene and dienophile, the feasibility and regiochemistry of the Diels-Alder reaction can be predicted, distinguishing between concerted and stepwise mechanisms.

A hypothetical reaction pathway for the synthesis of a 2,6-disubstituted-4H-pyran-4-one from an acyclic precursor, as could be modeled computationally, is presented below.

| Step | Description | Intermediate/Transition State |

| 1 | Aldol Condensation | Enolate Formation |

| 2 | Michael Addition | 1,5-Dicarbonyl Intermediate |

| 3 | Cyclization/Dehydration | Hemiketal Intermediate |

| 4 | Final Product Formation | 2,6-Disubstituted-4H-pyran-4-one |

This table represents a generalized synthetic route and does not depict a specific computationally verified mechanism for this compound.

Advanced Research Applications of 2,6 Diphenyl 4h Pyran 4 One Derivatives

Derivatives of 2,6-diphenyl-4H-pyran-4-one have emerged as versatile scaffolds in materials science and supramolecular chemistry. Their unique electronic and structural properties have led to significant advancements in various high-tech applications, particularly in the fields of renewable energy and molecular recognition. This article explores the cutting-edge research involving these compounds, with a focus on their use in dye-sensitized solar cells and the development of sophisticated host-guest chemical systems.

Conclusion and Future Research Directions

Summary of Current Research Status of 2,6-Diphenyl-4H-pyran-4-one

Research on this compound has established a solid foundation regarding its synthesis, structure, and fundamental reactivity. The compound is typically synthesized through methods such as the cyclization of 1,5-diphenylpenta-1,4-diyn-3-one in the presence of water. mdpi.com Its structure has been confirmed through various spectroscopic techniques, and its physical properties are well-documented. nih.govchemsynthesis.com

The chemical reactivity of this compound has been a primary area of investigation. Studies have explored its reactions with various reagents, leading to the formation of a diverse range of derivatives. For instance, its reaction with hydrazine (B178648) hydrate (B1144303) and other reagents has been studied to understand the reactivity of the pyranone ring. bvsalud.org Furthermore, the photoreactivity of this compound has been examined, revealing its potential to undergo transformations upon irradiation. oup.com

The core structure of this compound serves as a versatile scaffold for the synthesis of more complex molecules. Researchers have successfully introduced various functional groups at different positions of the pyranone ring, leading to the creation of novel derivatives with tailored properties. nih.govcdnsciencepub.compsu.eduresearchgate.net These derivatives include hydroxymethyl, carboxaldehyde, and aldoxime substituted compounds. nih.govcdnsciencepub.comresearchgate.netasianpubs.org

The biological potential of pyran-based compounds, in general, has spurred investigations into the medicinal applications of this compound derivatives. ontosight.aitandfonline.comresearchgate.net While direct therapeutic applications of the parent compound are not extensively reported, its derivatives are being explored for various biological activities.

In the realm of materials science, the unique photophysical properties of this compound and its derivatives are of significant interest. ontosight.ai The extended conjugation provided by the phenyl rings contributes to their potential use in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ontosight.ai

Emerging Trends and Unexplored Research Avenues

Current research is moving beyond the fundamental synthesis and characterization of this compound. Several emerging trends and unexplored avenues hold promise for future investigations.

One significant trend is the development of novel derivatives with enhanced properties. datainsightsmarket.com This includes the synthesis of functional materials based on 2,6-diarylethene-4H-pyran-4-one, which exhibit interesting phenomena like aggregation-induced emission enhancement (AIEE), mechanochromism, and solvatochromism. researchgate.net These properties are highly sought after for applications in sensors, displays, and smart materials.

The exploration of this compound as a building block for more complex molecular architectures is another burgeoning area. nih.gov Its use in the synthesis of conjugated polymers and macrocycles could lead to materials with unique electronic and optical properties. The development of straightforward and efficient synthetic methods for creating libraries of diverse derivatives remains a key focus. nih.govmdpi.com

While the biological activities of some pyran derivatives are known, a systematic investigation into the pharmacological profile of a wide range of this compound derivatives is still an underexplored area. High-throughput screening of these compounds against various biological targets could uncover new lead compounds for drug discovery.

The catalytic applications of metal complexes incorporating this compound or its derivatives as ligands represent another promising research direction. The pyranone oxygen and the aromatic rings offer potential coordination sites for metal ions, which could lead to novel catalysts for various organic transformations.

Potential for Novel Applications and Interdisciplinary Studies

The unique combination of a heterocyclic core and aromatic side groups in this compound provides a platform for a wide array of novel applications and interdisciplinary studies.

In materials science, the design and synthesis of new fluorophores based on the this compound scaffold could lead to advanced imaging agents and sensors. nih.gov The stimuli-responsive nature of some of its derivatives opens up possibilities for creating "smart" materials that can respond to external stimuli such as light, heat, or mechanical stress. researchgate.net

The intersection of medicinal chemistry and materials science offers exciting prospects. For example, the development of drug delivery systems based on polymers or nanoparticles incorporating this compound derivatives could enable targeted drug release and imaging capabilities.

Furthermore, interdisciplinary studies involving computational chemistry can provide deeper insights into the structure-property relationships of these compounds. acs.org Theoretical calculations can aid in predicting the electronic, optical, and biological properties of new derivatives, thereby guiding synthetic efforts towards molecules with desired functionalities.

The potential for creating novel podands and crown ethers from 3,5-disubstituted 4H-pyran-4-one derivatives has also been demonstrated, which could have applications in ion sensing and separation technologies. psu.edu

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Diphenyl-4H-pyran-4-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is traditionally synthesized via condensation of dehydroacetic acid (DHA) with aromatic aldehydes under acidic or basic conditions. For example, DHA reacts with benzaldehyde derivatives to form 3-substituted-vinylcarbonyl intermediates, which cyclize to yield this compound derivatives . Yield optimization can involve substituting triethylamine (Et3N) with NaOH, as demonstrated in the synthesis of crown ether derivatives, improving yields from 65% to 85% . Purity is influenced by solvent choice (e.g., ethanol vs. THF) and temperature control during crystallization.

Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are most effective?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR verify phenyl group substitution patterns and pyranone ring conformation. For example, the carbonyl resonance (C-4) typically appears at δ ~180 ppm in ¹³C NMR .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 248.2840 for C₁₇H₁₂O₂) .

- Chromatography : Gas chromatography (GC) with polar columns (e.g., DB-Wax) and temperature programming (50°C to 220°C) resolves impurities, as shown in analogous pyranone analyses .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : While specific safety data for this compound is limited, general pyranone handling guidelines apply:

- Use PPE (nitrile gloves, lab coats) to avoid skin contact, as related dihydropyran derivatives cause irritation .

- Work in a fume hood to prevent inhalation of fine particulates during synthesis .

- Store in airtight containers under inert gas (e.g., N₂) to prevent oxidation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives for specific functionalization (e.g., crown ethers or podands)?

- Methodological Answer : Functionalization at the 3- and 5-positions is achieved via bromomethyl intermediates. For example, 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one reacts with nucleophiles like triethylene glycol to form crown ethers. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) in CCl₄ under UV light for regioselective bromination .

- Nucleophilic Substitution : Optimize solvent polarity (e.g., DMF for high dielectric constant) and base (e.g., K₂CO₃) to enhance reaction rates .

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives when using different catalysts or bases?

- Methodological Answer : Systematic variation of reaction parameters is essential:

- Catalyst Screening : Compare Et3N, NaOH, and KOH in model reactions to identify base-dependent side reactions (e.g., hydrolysis of intermediates) .

- Kinetic Studies : Use in situ FTIR or HPLC to track intermediate formation and identify rate-limiting steps .

- Statistical Design : Apply response surface methodology (RSM) to isolate factors (e.g., temperature, solvent ratio) affecting yield .

Q. What strategies are effective in modifying the this compound scaffold for applications in supramolecular chemistry, and how are these modifications validated?

- Methodological Answer :

- Host-Guest Complexation : Introduce electron-rich groups (e.g., methoxy) at the 3- and 5-positions to enhance cation-binding affinity. Validate via UV-Vis titration with metal salts (e.g., K⁺, Na⁺), monitoring shifts in λmax .

- Fluorescent Probes : Attach styryl moieties to the pyranone core for solvatochromic studies. Confirm photophysical properties using fluorescence lifetime measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.